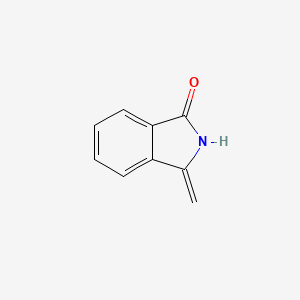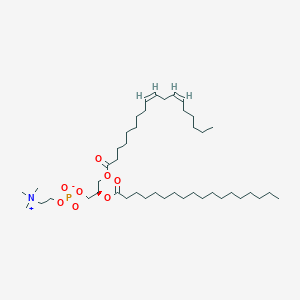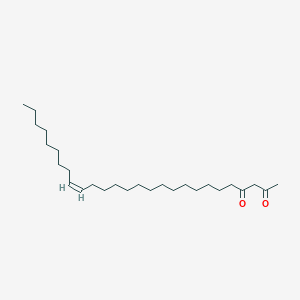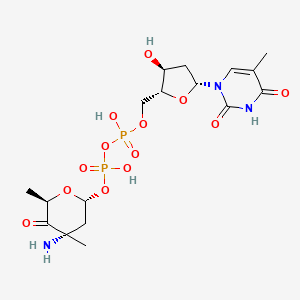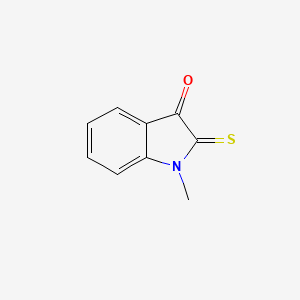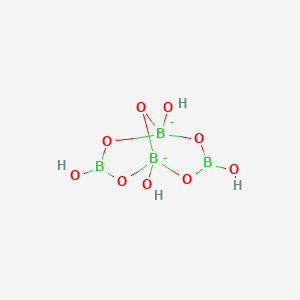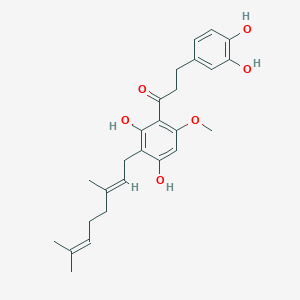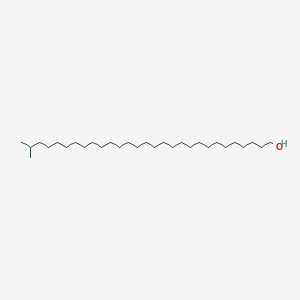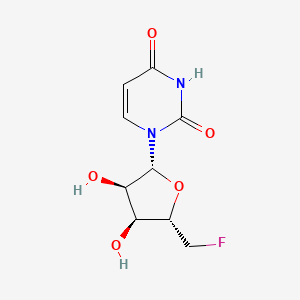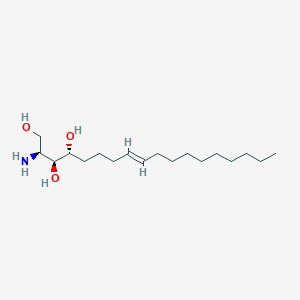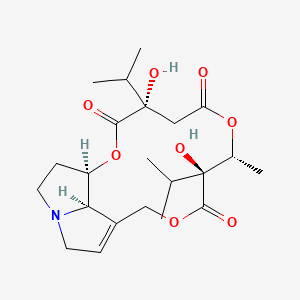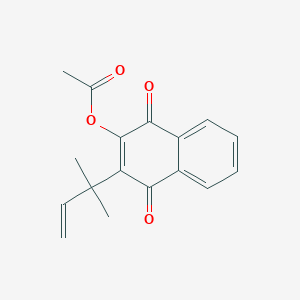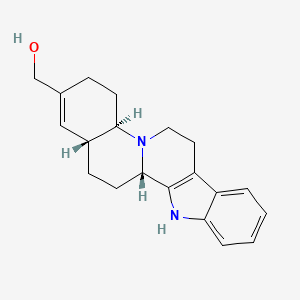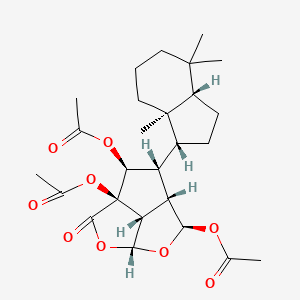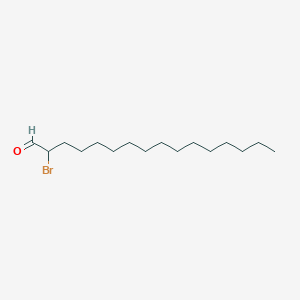
2-Bromopalmitaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromopalmitaldehyde is an aldehyde and an organobromine compound.
Aplicaciones Científicas De Investigación
Inhibition and Study of Lipid Metabolism
2-Bromopalmitate has been a subject of interest in studies related to lipid metabolism. It was initially introduced as a nonselective inhibitor of lipid metabolism and later emerged as a general inhibitor of protein S-palmitoylation. A study by Davda et al. (2013) investigated the cellular targets of 2-bromopalmitate and its analogues, finding that it labels DHHC palmitoyl acyl transferases (PATs), which catalyze protein S-palmitoylation. This research suggests that 2-bromopalmitate's role may extend beyond just blocking S-palmitoylation, possibly impacting diverse membrane-associated enzymes (Davda et al., 2013).
Synthesis of Substituted Benzaldehydes
Research in organic chemistry has explored the use of 2-bromopalmitaldehyde in the synthesis of various organic compounds. Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination. This method has applications in creating compounds for biological, medicinal, and material applications (Dubost et al., 2011).
Effect on Neural Development
In neurotoxicology, 2-bromopalmitate has been studied for its effects on neural development. Wang et al. (2015) found that exposure to 2-bromopalmitate led to neural malformation in zebrafish embryos, affecting neural stem/progenitor cell proliferation and apoptosis. This study highlights the potential toxicity and teratogenicity of 2-bromopalmitate in neural development (Wang et al., 2015).
Photolabile Protecting Group for Aldehydes and Ketones
2-Bromopalmitaldehyde has been examined in the context of photolabile protecting groups. Lu et al. (2003) studied 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions. This research has implications for the controlled release of these compounds in biological and chemical applications (Lu et al., 2003).
Applications in Polymer Science
The field of polymer science has also explored applications of 2-bromopalmitaldehyde. Li et al. (2016) showed that furfural and 2-thenaldehyde, which can be derived from 2-bromopalmitaldehyde, react with melamine to produce microporous polyaminals. These materials have potential applications in gas adsorption and the removal of toxic organic vapors (Li et al., 2016).
Propiedades
Nombre del producto |
2-Bromopalmitaldehyde |
|---|---|
Fórmula molecular |
C16H31BrO |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
2-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3 |
Clave InChI |
UNCLDPYYBFIMJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C=O)Br |
Sinónimos |
2-bromohexadecanal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



